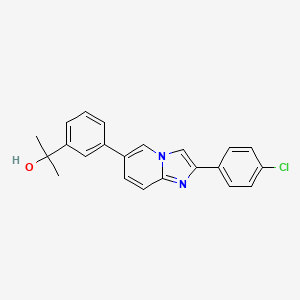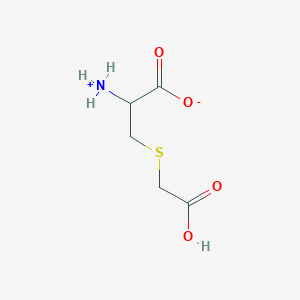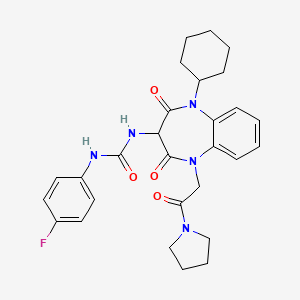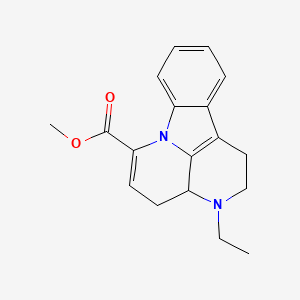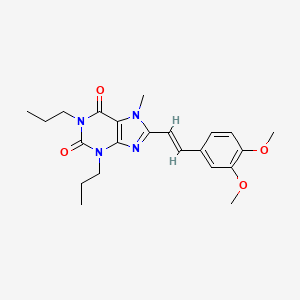
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, also known as DMPX, is a xanthine derivative that has been studied for its potential use as a selective antagonist of the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, asthma, and cancer progression. DMPX has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
PET Radioligand Development
The compound has been utilized in the development of PET radioligands for mapping adenosine A2A receptors in the heart and brain. Studies show that [11C]KF17837, a derivative of (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, is a potential PET radioligand, demonstrating high uptake in myocardium and specific striatal uptake in the brain, which is rich in A2A receptors (Ishiwata et al., 1995).
Adenosine A2 Receptor Antagonism
The compound has been examined for its role as an adenosine A2 receptor antagonist. Research indicates that it exhibits high affinity and selectivity for adenosine A2A receptors, particularly in binding assays using rat striatal A2A receptors. Its inhibition type was found to be competitive for [3H]CGS21680 binding (Nonaka et al., 1994).
Structure-Activity Relationships
Studies on structure-activity relationships of 8-styrylxanthines, including (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, have been conducted to understand their potency as A2-selective adenosine receptor antagonists. These studies provide insights into how modifications at the xanthine 7-position and phenyl ring substitutions affect receptor binding and selectivity (Jacobson et al., 1993).
Biodistribution Studies
Biodistribution studies of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine derivatives have been conducted to evaluate their suitability as ligands for adenosine A2A receptors. Such studies are crucial for understanding the compound's distribution and effectiveness in targeting specific receptors in vivo (Stone-Elander et al., 1997).
CNS Adenosine Receptors Mapping
The compound has been used in research to map CNS adenosine receptors using positron emission tomography (PET). This is significant for understanding the role of adenosine receptors in various neurological conditions (Suzuki & Ishiwata, 1998).
Eigenschaften
CAS-Nummer |
141807-96-7 |
|---|---|
Produktname |
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine |
Molekularformel |
C22H28N4O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |
InChI-Schlüssel |
UQGGPCQNHJCOPS-PKNBQFBNSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Synonyme |
1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine KF 17837 KF 17837S KF-17837 KF-17837S KF17837S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



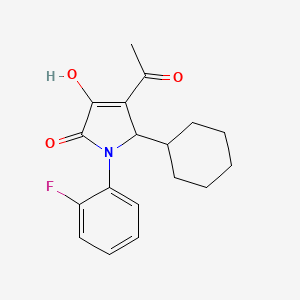
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
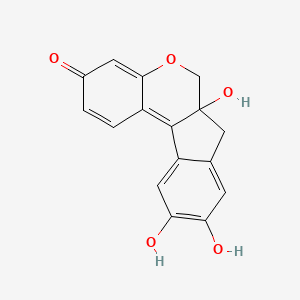
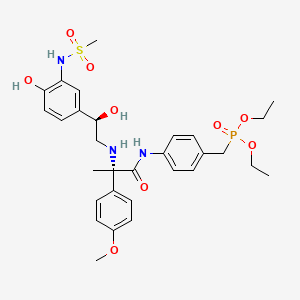
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
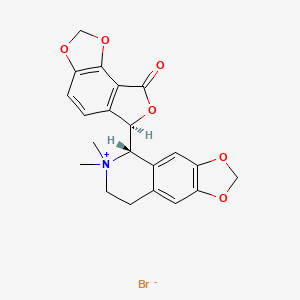
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
